molecular formula C9H12O B14504292 Bicyclo[4.2.1]nona-2,4-dien-9-ol CAS No. 64725-60-6

Bicyclo[4.2.1]nona-2,4-dien-9-ol

Cat. No.: B14504292
CAS No.: 64725-60-6
M. Wt: 136.19 g/mol
InChI Key: LSLWFYJHUWPVQR-UHFFFAOYSA-N
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Description

Bicyclo[4.2.1]nona-2,4-dien-9-ol is an organic compound with the molecular formula C₉H₁₂O. It is a bicyclic alcohol that features a unique structure, making it an interesting subject for chemical research and applications. The compound is known for its stability and reactivity, which are attributed to its bicyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.2.1]nona-2,4-dien-9-ol can be synthesized through various methods. One common approach involves the cobalt(I)-catalyzed [6π + 2π] cycloaddition of 2-tropylcyclohexanone . This method allows for the formation of functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of cobalt catalysts and controlled reaction conditions can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.1]nona-2,4-dien-9-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alcohol group to a corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes.

Scientific Research Applications

Bicyclo[4.2.1]nona-2,4-dien-9-ol has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications, such as anticancer properties, is ongoing.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which bicyclo[4.2.1]nona-2,4-dien-9-ol exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, influencing biochemical reactions. Its hydroxyl group can participate in hydrogen bonding, further affecting its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.1]nona-2,4,7-triene: Similar in structure but with an additional double bond.

    Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring system.

    Bicyclo[4.3.0]nonane:

Uniqueness

Bicyclo[4.2.1]nona-2,4-dien-9-ol is unique due to its specific ring structure and the presence of a hydroxyl group. This combination of features gives it distinct chemical properties and reactivity compared to other bicyclic compounds.

Properties

CAS No.

64725-60-6

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

bicyclo[4.2.1]nona-2,4-dien-9-ol

InChI

InChI=1S/C9H12O/c10-9-7-3-1-2-4-8(9)6-5-7/h1-4,7-10H,5-6H2

InChI Key

LSLWFYJHUWPVQR-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC=CC1C2O

Origin of Product

United States

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